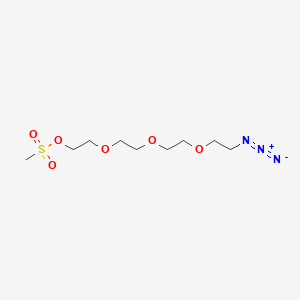![molecular formula C12H18N4 B8574306 (1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine](/img/structure/B8574306.png)
(1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. The final step involves the conversion of the intermediate to the methanamine derivative using reductive amination techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are being investigated for their potential to act as enzyme inhibitors, receptor modulators, and other bioactive agents. These studies aim to develop new treatments for diseases such as cancer, inflammation, and neurological disorders .
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities .
Wirkmechanismus
The mechanism of action of (1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole core but differ in their fused ring systems and functional groups.
Pyrrolopyrazines: These compounds contain a pyrrole ring fused to a pyrazine ring, offering different biological activities and chemical properties.
Uniqueness
(1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural uniqueness allows for distinct interactions with biological targets and the potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C12H18N4 |
|---|---|
Molekulargewicht |
218.30 g/mol |
IUPAC-Name |
(1,3-dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine |
InChI |
InChI=1S/C12H18N4/c1-7(2)10-5-9(6-13)14-11-8(3)15-16(4)12(10)11/h5,7H,6,13H2,1-4H3 |
InChI-Schlüssel |
ZQDGYDHQDFEARD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C(C=C(N=C12)CN)C(C)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














